molecular formula C21H18O2 B1330369 3,3,3-Triphenylpropionic acid CAS No. 900-91-4

3,3,3-Triphenylpropionic acid

Cat. No. B1330369
CAS RN: 900-91-4
M. Wt: 302.4 g/mol
InChI Key: XMSJLUKCGWQAHO-UHFFFAOYSA-N
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Description

3,3,3-Triphenylpropionic acid is an organic compound with the linear formula (C6H5)3CCH2CO2H . It has a molecular weight of 302.37 . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The IUPAC Standard InChI for 3,3,3-Triphenylpropionic acid is InChI=1S/C21H18O2/c22-20(23)16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,22,23) . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Physical And Chemical Properties Analysis

3,3,3-Triphenylpropionic acid is a tan powder . It has a melting point of 180-182 °C (lit.) . The vapor density is 10.1 (vs air) .

Scientific Research Applications

Crystal Structure Analysis

The x-ray crystal structure of 3,3,3-triphenylpropionic acid reveals that the molecules form molecular columns organized by alternate carboxylic acid dimers and sixfold phenyl embraces. This structural information is crucial for understanding its interactions and potential applications in various fields (Steiner, 1999).

Electrosynthesis Studies

Research on the electrolysis of substituted 3-arylpropionic acids, including 3,3,3-triphenylpropionic acid, has explored possible rearrangements of free radicals formed through anion discharge. This study contributes to understanding the electrochemical behaviors of such compounds, which is essential for their application in synthesis and material science (Breederveld & Kooyman, 2010).

Biosynthesis Pathways

Significant attention is given to 3-hydroxypropionic acid due to its application in synthesizing novel polymer materials and other derivatives. The biosynthetic pathways for producing 3-hydroxypropionic acid have been extensively studied, providing insights into bioengineering and biotechnology applications (Jiang, Meng, & Xian, 2009).

Biotechnological Advances

Advances in the biological production of 3-hydroxypropionic acid from glucose or glycerol have been reviewed, highlighting microbial production methods and potential improvements for industrial applications. This is crucial for developing sustainable processes for chemical production (Kumar, Ashok, & Park, 2013).

Metabolic Engineering for Production

Studies have explored metabolic engineering strategies in Corynebacterium glutamicum for efficient production of 3-hydroxypropionic acid from glucose and xylose. This research contributes to the development of bio-based chemicals and is important for the transition to renewable resources (Chen et al., 2017).

Review on Bio-based Production

A comprehensive review of bio-based 3-hydroxypropionic acid, focusing on its role as a precursor for key compounds, illustrates the importance of efficient and cost-effective production processes. Such reviews are crucial for guiding future research and development in this area (Vidra & Németh, 2017).

Molecular Helicity Studies

in Chiral DerivativesResearch on the dynamic chirality transmission in optically active 3,3,3-triphenylpropionic acid derivatives contributes to understanding the molecular and supramolecular helicity induction. This is crucial for applications in stereoselective synthesis and molecular recognition processes (Skowronek, Czapik, Rajska, & Kwit, 2019).

Engineering for Production

Efforts in engineering Bacillus subtilis for the production of 3-hydroxypropionic acid highlight the potential of using this organism in industrial applications, particularly for producing bio-based chemicals (Garg et al., 2023).

Gene Expression Systems

Development of inducible gene expression systems by 3-hydroxypropionic acid in Pseudomonas denitrificans demonstrates how such systems can be utilized for optimizing pathways of 3-HP production and excretion. This has implications for biotechnology and synthetic biology applications (Zhou et al., 2015).

Biosynthesis Challenges and Strategies

Insights into recent advances, challenges, and metabolic engineering strategies in the biosynthesis of 3-hydroxypropionic acid provide a roadmap for future directions in the field. This is important for developing more efficient and sustainable production methods (Liang et al., 2022).

Safety And Hazards

3,3,3-Triphenylpropionic acid causes eye, skin, and respiratory tract irritation . It is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The target organs are the respiratory system, eyes, and skin .

properties

IUPAC Name

3,3,3-triphenylpropanoic acid
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InChI

InChI=1S/C21H18O2/c22-20(23)16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSJLUKCGWQAHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90237989
Record name 3,3,3-Triphenylpropionic acid
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Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Tan powder; [Alfa Aesar MSDS]
Record name 3,3,3-Triphenylpropionic acid
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Product Name

3,3,3-Triphenylpropionic acid

CAS RN

900-91-4
Record name 3,3,3-Triphenylpropionic acid
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Record name 3,3,3-Triphenylpropionic acid
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Record name 3,3,3-Triphenylpropionic Acid
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Synthesis routes and methods

Procedure details

Thus 1 part of triphenylcarbinol is reacted with 2 parts of malonic acid at 170° for three hours to provide 3,3,3-triphenylpropionic acid and this acid is converted into the acid chloride by reaction with thionyl chloride. Reacting the acid chloride with 2 parts of 2-azabicyclo[2.2.2]octane provides the amide, 2-(3,3,3-triphenylpropionyl)-2-azabicyclo[2.2.2]octane and reduction of this amide with 1 part of LiAlH4 in tetrahydrofuran provides 2-(3,3,3-triphenylpropyl)-2-azabicyclo[2.2.2]= octane. The addition of concentrated hydrochloric acid to an ethereal solution of above amine provides 2-(3,3,3-triphenyl propyl)-2-azabicyclo[2.2.2]octane hydrochloride, melting at 221°-223° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
117
Citations
T Steiner - Journal of chemical crystallography, 1999 - Springer
The x-ray crystal structure of 3,3,3-triphenylpropionic acid is determined [space group triclinic P-1 (No. 2) with a = 9.789(8), b = 9.946(8), c = 10.058(7) Å, α = 65.71(6), β = 63.77(5), γ = …
Number of citations: 10 link.springer.com
P Skowronek, A Czapik, Z Rajska, M Kwit - Tetrahedron, 2019 - Elsevier
The process of dynamic chirality transmission from permanent chirality element to stereodynamic triphenylmethyl group placed in the distance of 4 bonds, has been studied for series of …
Number of citations: 5 www.sciencedirect.com
JW WILT, DD OATHOUDT - The Journal of Organic Chemistry, 1958 - ACS Publications
The reaction of silver 3,/3, 3-triphenyIpropionate with bromine under conditions normally employed for the Hunsdiecker degradation proceeds anomalously to give the phenyl esters of3,/…
Number of citations: 12 pubs.acs.org
WH Starnes - Journal of the American Chemical Society, 1964 - ACS Publications
The reaction of 3, 3, 3-triphenylpropionic acid (la) with lead tetraacetate in benzene, chlorobenzene, or aceto-nitrile solution gives phenyl 3, 3-diphenylacrylate as the major product. …
Number of citations: 28 pubs.acs.org
K Traskovskis, A Vembris… - Organic Electronics and …, 2018 - spiedigitallibrary.org
New solution-processable materials based on well-known green iridium(III) heteroleptic complexes (ppy) 2 Ir(acac) and (ppy) 2 Ir(pic) were acquired by chemical modification of ppy …
Number of citations: 3 www.spiedigitallibrary.org
H Breederveld, EC Kooyman - Recueil des Travaux Chimiques …, 1957 - Wiley Online Library
The electrolysis of some substituted 3‐arylpropionic acids has been investigated with a view to a possible rearrangement of free radicals formed through discharge of anions. With 3‐…
Number of citations: 23 onlinelibrary.wiley.com
FD Mango - 1963 - search.proquest.com
University Microfilms, Inc., Ann Arbor, Michigan Page 1 This dissertation has been • 64-1631 microfilmed exactly as received MANGO, Frank Donald, 1932STUDIES IN FREE RADICAL …
Number of citations: 0 search.proquest.com
M Konstantakou, P Falaras, T Stergiopoulos - Polyhedron, 2014 - Elsevier
Ru(II) metallorganic complexes like the standard Z907 dye give easily efficiencies of more than 10% in dye solar cells employing the iodide/triiodide couple, however they struggle to …
Number of citations: 13 www.sciencedirect.com
YI Smushkevich, VY Smushkevich, PG Kislitsin - Tetrahedron letters, 1997 - Elsevier
A Novel One-Step Conversion of 3,3,3-Triphenylpropionic acid to 10-cyano-10- phenyl-9-anthrone. Page 1 Pergamon Tetrahedron Letters, Vol. 38, No. 48, pp. 8395-8396, 1997 © 1997 Elsevier …
Number of citations: 1 www.sciencedirect.com
NC Deno, WE Billups, RE DiStefano… - Journal of Organic …, 1970 - ACS Publications
A common method for preparing triphenylcarbonium ion salts is to add triphenylmethanol to acetic anhydride containing a strong acidsuch as HBF4. 1 It was noticed that when such …
Number of citations: 5 pubs.acs.org

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